1,3-Phenylenebis((4-bromophenyl)methanone)
Description
Overview of Bis(aryl)methanone Architectures in Contemporary Chemistry
Bis(aryl)methanone architectures, which feature two aryl groups attached to a central carbonyl group, represent a significant structural motif in organic chemistry. These compounds serve as crucial building blocks for the synthesis of more complex molecules and advanced materials. smolecule.com The specific arrangement of the aromatic rings and the nature of their substituents dictate the chemical properties and potential applications of the molecule. smolecule.com For instance, certain bis-aryl methanone (B1245722) compounds have been investigated for their ability to elicit defense responses in plants. nih.gov The versatility of this framework allows for its incorporation into a wide range of chemical systems, from materials science to agricultural research. smolecule.comnih.gov
The Significance of 1,3-Phenylenebis((4-bromophenyl)methanone) within Dihalogenated Ketone Systems
1,3-Phenylenebis((4-bromophenyl)methanone) is a high-purity aromatic compound with a symmetrical structure, featuring two 4-bromobenzoyl groups attached to a central benzene (B151609) ring at the 1 and 3 positions. atomfair.com This specific arrangement gives the molecule a rigid architecture and unique electronic properties. atomfair.com As a dihalogenated ketone, it holds particular significance. The presence of two bromine atoms on the terminal phenyl rings makes it an excellent building block for creating larger, more complex structures through various cross-coupling reactions. smolecule.com
The synthesis of this compound typically involves the reaction of starting materials such as 4-bromobenzoyl chloride and 1,3-phenylenediamine, followed by purification using techniques like recrystallization or chromatography. smolecule.com Halogenated ketones, in general, are valuable intermediates in organic synthesis. The position of the halogen atom relative to the carbonyl group is crucial; alpha-halogenation of ketones is a common transformation that can proceed through either an enol or enolate intermediate under acidic or basic conditions, respectively. wikipedia.org The presence of two halogen atoms, as in 1,3-Phenylenebis((4-bromophenyl)methanone), significantly enhances its utility as a precursor in polymer chemistry and materials science. smolecule.comatomfair.com
Table 1: Physicochemical Properties of 1,3-Phenylenebis((4-bromophenyl)methanone)
| Property | Value |
| CAS Number | 136039-69-5 |
| Molecular Formula | C₂₀H₁₂Br₂O₂ |
| Molecular Weight | 444.12 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 220.0 - 224.0 °C |
| Purity | >95.0% (HPLC) |
Data sourced from references atomfair.comglpbio.comchemicalbook.com
Research Trajectories for Multifunctional Aromatic Compounds
Research into multifunctional aromatic compounds is a dynamic and expanding field. numberanalytics.com Aromatic compounds are fundamental to many industries, serving as building blocks for pharmaceuticals, polymers, dyes, and agrochemicals. openaccessjournals.com Current and future research trajectories are focused on several key areas. One major trend is the development of new, sustainable methods for synthesizing complex aromatic molecules, utilizing renewable feedstocks and environmentally friendly catalysts. numberanalytics.comnumberanalytics.com
Another significant direction is the application of aromatic compounds in the development of new materials with unique optical and conductive properties for use in electronics and energy storage. numberanalytics.comnumberanalytics.com The inherent rigidity and planarity of aromatic rings provide stable three-dimensional structures that are crucial for binding to biological targets, making them central to drug design and medicinal chemistry. jocpr.com As our understanding of molecular interactions deepens, the role of specifically functionalized aromatic compounds like 1,3-Phenylenebis((4-bromophenyl)methanone) is expected to grow, leading to the creation of novel materials and therapeutic agents. atomfair.comjocpr.com
Properties
IUPAC Name |
[3-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOXTQVRADMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Phenylenebis 4 Bromophenyl Methanone
Established Synthetic Routes and Reaction Pathways
The formation of the carbon-carbonyl bonds in 1,3-Phenylenebis((4-bromophenyl)methanone) is typically accomplished through well-known acylation reactions.
The most direct and widely employed method for synthesizing 1,3-Phenylenebis((4-bromophenyl)methanone) is the double Friedel-Crafts acylation of bromobenzene (B47551) with an isophthaloyl derivative, typically isophthaloyl chloride. This electrophilic aromatic substitution reaction involves the formation of an acylium ion from isophthaloyl chloride in the presence of a strong Lewis acid catalyst, which then attacks two equivalents of bromobenzene. sapub.org The bromine atom on the bromobenzene ring is a deactivating but ortho-, para-directing group; steric hindrance generally favors the formation of the para-substituted product, leading to the desired 1,3-bis(4-bromobenzoyl)benzene structure. The reaction proceeds in two successive acylation steps on the same central benzene (B151609) ring derivative.
The choice of Lewis acid is critical for the reaction's success, with different catalysts offering varying levels of activity and cost-effectiveness. researchgate.netbeilstein-journals.org
Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Typical Molar Ratio (Catalyst:Acyl Halide) | Advantages | Disadvantages |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | >2:1 | High reactivity, low cost. sapub.org | Can form stable complexes with product, requiring stoichiometric amounts and harsh workup. |
| Ferric Chloride (FeCl₃) | Catalytic amounts (e.g., 10 mol%) | Less toxic, inexpensive, effective in catalytic amounts. beilstein-journals.org | Generally less reactive than AlCl₃. |
| Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic | Milder catalyst, can offer higher selectivity. | Lower reactivity, may require higher temperatures. |
| Boron Trifluoride (BF₃) | Stoichiometric | Gaseous, easy to handle in specific setups. | Forms strong complexes, can be corrosive. |
While Friedel-Crafts acylation is the primary route, the principles of condensation reactions are fundamental in the synthesis of ketones. vanderbilt.edu A direct condensation between a simple benzoyl halide and an aromatic amine typically yields an amide, not a ketone. However, more complex multi-step pathways involving condensation-like mechanisms can be envisioned. For instance, the Claisen-Schmidt reaction, a type of aldol (B89426) condensation, involves the reaction of a ketone with an aldehyde to form an α,β-unsaturated ketone. libretexts.org While not a direct pathway utilizing benzoyl halides and aromatic amines for this specific product, it illustrates a key C-C bond-forming strategy in ketone synthesis. vanderbilt.edulibretexts.org The synthesis of 1,3-Phenylenebis((4-bromophenyl)methanone) via a pathway explicitly starting from benzoyl halides and aromatic amines is not a conventional or direct method and would require significant functional group transformations.
Precursor Chemistry and Reactant Optimization Strategiesnih.gov
The quality and stoichiometry of precursors are paramount for achieving high yields and purity. For the dominant Friedel-Crafts pathway, the key precursors are an isophthaloyl derivative and bromobenzene.
Table 2: Key Precursors for Synthesis via Friedel-Crafts Acylation
| Precursor | Molecular Formula | Role in Reaction | Optimization Notes |
|---|---|---|---|
| Isophthaloyl Chloride | C₈H₄Cl₂O₂ | Acylating Agent | Must be anhydrous to prevent reaction with water and catalyst deactivation. High purity is essential. |
| Bromobenzene | C₆H₅Br | Aromatic Substrate | Often used in excess to serve as both reactant and solvent. Must be dry. |
| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst | Must be anhydrous and of high purity. Stoichiometric amounts are typically required. |
Reactant optimization strategies include:
Molar Ratios: A molar ratio of slightly more than two equivalents of bromobenzene to one equivalent of isophthaloyl chloride is necessary. The Lewis acid, typically AlCl₃, is required in a stoichiometric amount greater than 2:1 relative to the isophthaloyl chloride because it complexes with both the acyl halide and the resulting ketone product.
Purity of Reactants: All reactants, including the solvent, must be anhydrous. The presence of water will decompose the Lewis acid catalyst and the acyl chloride, halting the reaction.
Reaction Conditions and Catalysis for Enhanced Synthetic Yieldsorganic-chemistry.org
Optimizing reaction conditions is crucial for maximizing the yield of 1,3-Phenylenebis((4-bromophenyl)methanone) while minimizing side products.
Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. The initial mixing of reactants is often performed at low temperatures (e.g., 0-5 °C) to control the reaction rate. The temperature may then be gradually raised to complete the reaction. google.com
Solvent Selection: While excess bromobenzene can act as the solvent, inert solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can also be used. The choice of solvent can influence reaction rate and product solubility.
Catalyst Activity: The catalyst must be active enough to promote the double acylation. Aluminum chloride is highly effective for this purpose. acs.org The catalyst is typically added portion-wise to the solution of reactants to manage the initial exotherm.
Reaction Time: The reaction is typically stirred for several hours to ensure completion. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).
Table 3: Influence of Reaction Parameters on Friedel-Crafts Acylation Yield
| Parameter | Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | Too Low | Incomplete reaction, low yield. |
| Optimal (e.g., 0 °C to RT) | Controlled reaction, good yield, higher purity. | |
| Too High | Increased side reactions (e.g., polysubstitution, decomposition), lower purity. | |
| Solvent | Excess Reactant (Bromobenzene) | Simplifies reaction setup, drives equilibrium. |
| Inert Solvent (e.g., CS₂, CH₂Cl₂) | Better temperature control, may improve selectivity. | |
| Catalyst Loading | Insufficient (<2 eq. for AlCl₃) | Incomplete reaction, mono-acylated byproducts. |
Advanced Purification Techniques for High-Purity Compound Isolationnih.gov
Following the reaction, a meticulous workup and purification procedure is necessary to isolate the high-purity final product.
The typical workup involves carefully quenching the reaction mixture by pouring it over ice and hydrochloric acid. This step decomposes the aluminum chloride-ketone complex, precipitating the crude product. The solid is then collected by filtration, washed with water to remove inorganic salts, and subsequently with a solvent like methanol (B129727) or ethanol (B145695) to remove unreacted starting materials.
For obtaining a high-purity compound, the following techniques are employed:
Recrystallization: This is the most common method for purifying the crude solid. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) may be effective.
Column Chromatography: If recrystallization fails to remove certain impurities, silica (B1680970) gel column chromatography can be used. A solvent system (eluent) is selected that allows for the separation of the desired product from byproducts based on their differing polarities.
Table 4: Purification Techniques for 1,3-Phenylenebis((4-bromophenyl)methanone)
| Technique | Principle | Typical Solvents/Materials | Expected Outcome |
|---|---|---|---|
| Quenching & Filtration | Decomposition of catalyst complex and precipitation of crude product. | Ice, HCl, Water | Isolation of crude solid product from the reaction mixture. |
| Solvent Washing | Removal of soluble impurities. | Water, Methanol, Ethanol | Removal of salts and unreacted starting materials. |
| Recrystallization | Differential solubility of the product and impurities at varying temperatures. | Ethanol, Acetic Acid, DMF | High-purity crystalline solid. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (silica gel). | Hexane/Ethyl Acetate, Dichloromethane | Separation from impurities with similar solubility profiles. |
Chemical Reactivity and Mechanistic Transformations of 1,3 Phenylenebis 4 Bromophenyl Methanone
Nucleophilic Addition Reactions at Carbonyl Centers
The electrophilic nature of the carbonyl carbons in 1,3-Phenylenebis((4-bromophenyl)methanone) makes them susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. The presence of two carbonyl groups offers the potential for mono- or di-addition, depending on the stoichiometry of the nucleophile and the reaction conditions.
Common nucleophiles employed in reactions with aromatic ketones include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). For instance, the reaction with an excess of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary diol after acidic workup.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Expected Product |
|---|---|---|
| Grignard Reagent | CH₃MgBr, then H₃O⁺ | 1,3-Phenylenebis(1-(4-bromophenyl)-1-hydroxyethane) |
| Organolithium | n-BuLi, then H₃O⁺ | 1,3-Phenylenebis(1-(4-bromophenyl)-1-hydroxypentane) |
The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent protonation furnishes the corresponding alcohol. The reactivity of the carbonyl groups can be influenced by the electron-withdrawing nature of the bromine substituents, which can slightly enhance the electrophilicity of the carbonyl carbons.
Reduction Pathways of Ketone Functionalities
The ketone functionalities of 1,3-Phenylenebis((4-bromophenyl)methanone) can be reduced to either secondary alcohols or completely deoxygenated to methylene (B1212753) groups, depending on the reducing agent and reaction conditions employed.
Reduction to Alcohols: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, are commonly used to convert ketones to secondary alcohols. In the case of 1,3-Phenylenebis((4-bromophenyl)methanone), this would result in the formation of 1,3-Phenylenebis((4-bromophenyl)methanol).
Complete Deoxygenation: For the complete removal of the carbonyl oxygen to form the corresponding methylene groups, harsher reduction methods are necessary. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are two classical methods for this transformation. These reactions would convert 1,3-Phenylenebis((4-bromophenyl)methanone) into 1,3-bis(4-bromobenzyl)benzene.
Table 2: Reduction Reactions of 1,3-Phenylenebis((4-bromophenyl)methanone)
| Reaction | Reagents | Product |
|---|---|---|
| Hydride Reduction | NaBH₄, Methanol (B129727) | 1,3-Phenylenebis((4-bromophenyl)methanol) |
| Clemmensen Reduction | Zn(Hg), conc. HCl | 1,3-bis(4-bromobenzyl)benzene |
Condensation Reactions Leading to Novel Derivatives
The carbonyl groups of 1,3-Phenylenebis((4-bromophenyl)methanone) can participate in condensation reactions with various nucleophiles, particularly those containing primary amino groups, to form new C=N double bonds. These reactions are pivotal for the synthesis of Schiff bases and other imine derivatives, which are valuable intermediates in organic synthesis and can exhibit interesting material properties.
For example, the reaction with a primary amine, such as aniline, in the presence of an acid catalyst would lead to the formation of a di-imine derivative. Similarly, condensation with hydrazine or its derivatives can yield hydrazones or azines.
Another important class of condensation reactions is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond.
Table 3: Condensation Reactions for Derivative Synthesis
| Reactant | Reaction Type | Product Type |
|---|---|---|
| Primary Amine (e.g., Aniline) | Schiff Base Formation | Di-imine |
| Hydrazine | Hydrazone Formation | Dihydrazone |
Influence of Bromine Substituents on Molecular Reactivity and Selectivity
Steric Effects: The bromine atoms, being relatively large, can introduce steric hindrance, particularly at the ortho positions of the phenyl rings. This steric bulk can influence the approach of nucleophiles to the carbonyl centers, potentially affecting the rate and stereoselectivity of addition reactions, especially with bulky nucleophiles.
Exploration of Cross-Coupling Reactions for Further Functionalization
The carbon-bromine bonds in 1,3-Phenylenebis((4-bromophenyl)methanone) provide reactive handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive functionalization of the molecule. This capability is particularly valuable in the synthesis of advanced materials, such as conjugated polymers and organic semiconductors. nih.gov
Suzuki Coupling: The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming new C-C bonds.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. This reaction is useful for introducing vinyl groups onto the aromatic rings. biolmolchem.com
Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This is a key reaction for synthesizing aryl alkynes.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This is a powerful method for synthesizing arylamines. nih.gov
Table 4: Cross-Coupling Reactions for Functionalization
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | C(aryl)-C(aryl) |
| Heck Reaction | Alkene | Pd catalyst, base | C(aryl)-C(vinyl) |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(aryl)-C(alkynyl) |
The ability to perform these cross-coupling reactions at the bromine positions, combined with the reactivity of the ketone functionalities, makes 1,3-Phenylenebis((4-bromophenyl)methanone) a highly valuable and versatile precursor for the synthesis of a wide array of complex organic molecules and functional materials.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-Phenylenebis((4-bromophenyl)methanone), both ¹H and ¹³C NMR provide definitive evidence for its structure. While specific spectra for the title compound are not publicly available, analysis of the closely related analogue, 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (B151609), allows for a detailed prediction of the expected chemical shifts and splitting patterns.
The ¹H NMR spectrum of 1,3-Phenylenebis((4-bromophenyl)methanone) is expected to exhibit distinct signals corresponding to the protons on the central phenylene ring and the two equivalent 4-bromophenyl rings.
4-Bromophenyl Protons: The two 4-bromophenyl groups are chemically equivalent. Within each ring, the protons ortho and meta to the carbonyl group are distinct, creating an AA'BB' system that typically appears as two doublets. The protons ortho to the carbonyl group (adjacent to the electron-withdrawing ketone) are expected to be deshielded and resonate further downfield compared to the protons meta to the carbonyl group (ortho to the bromine atom).
1,3-Phenylene Protons: The central benzene ring is 1,3-disubstituted. This substitution pattern will result in four aromatic protons. A triplet is expected for the proton at the 5-position, a singlet (or a finely split triplet) for the proton at the 2-position, and a doublet of doublets for the protons at the 4 and 6-positions.
Based on the analysis of analogous structures, the predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H ortho to C=O (4-bromophenyl) | 7.7 - 7.9 | Doublet |
| H meta to C=O (4-bromophenyl) | 7.6 - 7.7 | Doublet |
| H-2 (central ring) | ~8.1 | Singlet (or Triplet, small J) |
| H-4, H-6 (central ring) | 7.8 - 7.9 | Doublet of Doublets |
| H-5 (central ring) | 7.5 - 7.6 | Triplet |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.
Carbonyl Carbon: The most deshielded signal in the spectrum will be that of the carbonyl carbon, typically appearing in the range of 190-200 ppm.
Aromatic Carbons: The aromatic region (120-140 ppm) will contain signals for the carbons of both the central and the outer rings. The carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause its signal to appear further upfield than predicted solely by electronegativity. ijcce.ac.ir The quaternary carbons to which the carbonyl groups are attached will also be identifiable.
A predicted assignment for the key carbon environments is provided below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~195 |
| C-1, C-3 (central ring) | ~138 |
| C-ipso (C-Br) | ~128 |
| C-ipso (C-C=O, 4-bromophenyl) | ~136 |
| Aromatic CHs | 128 - 134 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Phenylenebis((4-bromophenyl)methanone) is dominated by a strong absorption band corresponding to the C=O stretching vibration of the diaryl ketone, typically found in the region of 1650-1670 cm⁻¹. Other key absorptions include aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which is expected at lower frequencies (typically 600-500 cm⁻¹). The 1,3-disubstitution pattern on the central benzene ring gives rise to characteristic C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aromatic C-H Stretch | 3100 - 3000 | Moderate |
| Carbonyl (C=O) Stretch | 1670 - 1650 | Moderate |
| Aromatic C=C Stretch | 1600 - 1400 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
| C-H Out-of-Plane Bending | 900 - 650 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The spectrum of 1,3-Phenylenebis((4-bromophenyl)methanone) is characterized by absorptions arising from π-π* and n-π* transitions.
π-π Transitions:* Strong absorption bands, typically observed in the 250-300 nm range, are attributed to π-π* transitions within the conjugated system formed by the benzoyl moieties. The benzene ring itself shows characteristic absorptions which will be modified by the carbonyl and bromo substituents.
n-π Transitions:* A weaker, longer-wavelength absorption band, often appearing above 300 nm, is characteristic of the n-π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. This transition is formally forbidden and thus has a much lower intensity than the π-π* transitions. The presence of bromine, a heavy atom, can subtly influence these transitions.
| Transition | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε) |
| π → π | ~260 - 280 | High |
| n → π | ~330 - 350 | Low |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule upon ionization. The nominal molecular weight of 1,3-Phenylenebis((4-bromophenyl)methanone) is 444.12 g/mol . hoffmanchemicals.com
The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1.
Key fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl groups (α-cleavage), leading to the formation of acylium ions.
[M - Br]⁺: Loss of a bromine atom.
[M - C₇H₄BrO]⁺: Cleavage of a 4-bromobenzoyl group.
[C₇H₄BrO]⁺: Formation of the 4-bromobenzoyl cation (m/z = 183/185). This is expected to be a prominent peak.
[C₆H₅CO]⁺: Loss of bromine to form the benzoyl cation (m/z = 105).
| Ion Fragment | Predicted m/z | Notes |
| [M]⁺ | 442 / 444 / 446 | Molecular ion with characteristic 1:2:1 bromine isotope pattern |
| [M - Br]⁺ | 363 / 365 | Loss of one bromine atom |
| [C₇H₄BrO]⁺ | 183 / 185 | 4-Bromobenzoyl cation, expected to be a base peak |
| [C₆H₄CO]₂C₆H₄⁺ | 284 | Central fragment after loss of two bromo-phenyl groups |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Single-Crystal X-ray Diffraction Studies of Related Analogues for Solid-State Structure Confirmation
While a crystal structure for 1,3-Phenylenebis((4-bromophenyl)methanone) itself is not reported, single-crystal X-ray diffraction studies on closely related 1,3-disubstituted benzene analogues provide critical insights into the likely solid-state conformation and packing.
Studies on compounds like 1,3-bis(iodomethyl)benzene (B14001872) and 1,3-dibenzoyloxy benzene reveal key structural features. researchgate.net In these structures, the substituents on the central benzene ring are significantly twisted out of the plane of the ring. For 1,3-Phenylenebis((4-bromophenyl)methanone), it is expected that the two (4-bromophenyl)methanone groups will not be coplanar with the central phenylene ring due to steric hindrance. The torsion angles between the plane of the central ring and the planes of the carbonyl groups are expected to be significant.
Furthermore, the crystal packing would likely be stabilized by a network of weak intermolecular interactions. While conventional hydrogen bonding is absent, C-H···O and C-H···π interactions are anticipated to play a crucial role in the three-dimensional assembly. Halogen bonding (Br···Br or Br···O interactions) might also contribute to the stability of the crystal lattice. The molecular conformation of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, for instance, shows the two benzotriazole (B28993) units forming dihedral angles of 88.74° and 85.83° with the central aromatic ring, highlighting the non-planar nature of such molecules. nih.gov
Computational Chemistry and Theoretical Investigations of 1,3 Phenylenebis 4 Bromophenyl Methanone
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-to-large organic molecules. A DFT analysis of 1,3-Phenylenebis((4-bromophenyl)methanone) would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Optimization of Molecular Conformations and Energetics
The flexibility of 1,3-Phenylenebis((4-bromophenyl)methanone) arises from the rotation around the single bonds connecting the carbonyl groups to the central and outer phenyl rings. A computational study would explore the potential energy surface of the molecule by systematically rotating these bonds to identify various conformers. For each conformer, the geometry would be fully optimized to find a stable structure corresponding to a minimum on the potential energy surface.
The relative energies of these conformers would be calculated to determine the global minimum energy structure—the most stable conformation of the molecule in the gas phase. This analysis is fundamental, as the molecular conformation dictates its electronic properties and how it interacts with other molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
For 1,3-Phenylenebis((4-bromophenyl)methanone), analysis would reveal the spatial distribution of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited and is generally more reactive. This information is vital for understanding the compound's potential in electronic applications.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
This table illustrates the type of data that would be generated from a DFT calculation. Specific values for 1,3-Phenylenebis((4-bromophenyl)methanone) are not currently available in published literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carbonyl groups due to the lone pairs of electrons. The bromine atoms would also influence the electrostatic potential. This analysis helps in identifying sites for intermolecular interactions, such as hydrogen bonding, and predicting chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.debibliotekanauki.pl
An NBO analysis of 1,3-Phenylenebis((4-bromophenyl)methanone) would quantify the delocalization of π-electrons across the aromatic rings and the carbonyl groups. It would also provide detailed information on the hybridization of each atom, confirming the sp² character of the carbonyl carbons and aromatic ring carbons, and the sp³ character where applicable. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals reveals stabilizing electronic effects within the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. wisc.edupdx.edu These predicted values, when compared to experimental spectra, are invaluable for the definitive assignment of signals to specific atoms within the molecule. stenutz.euresearchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C=O stretch, C-H bend). Comparing the calculated spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key Vibrational Frequencies (cm⁻¹) | Data not available |
This table is a template for the kind of data generated. No specific predicted spectroscopic data for this compound has been found in the literature.
Mechanistic Investigations through Computational Modeling of Reaction Pathways and Transition States
Beyond static molecular properties, computational chemistry can be employed to explore the reaction mechanisms involving 1,3-Phenylenebis((4-bromophenyl)methanone). For instance, if this molecule were to undergo a nucleophilic addition at one of its carbonyl carbons, computational modeling could map out the entire reaction pathway.
This involves identifying and optimizing the structures of reactants, products, and any intermediates. Crucially, the transition state (the highest energy point along the reaction coordinate) would be located and characterized. By calculating the energies of these stationary points, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. This type of investigation is essential for understanding the reactivity of the compound and for designing new synthetic routes. mdpi.com
Theoretical Insights into Reactivity, Selectivity, and Reaction Energetics
The reactivity of 1,3-Phenylenebis((4-bromophenyl)methanone) is fundamentally governed by its electronic structure. The presence of electron-withdrawing carbonyl groups and bromine atoms, combined with the aromatic phenyl rings, creates a distinct electronic landscape. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in mapping this landscape and predicting chemical behavior.
DFT calculations can be employed to determine a range of molecular properties and reactivity descriptors. mdpi.comnumberanalytics.com These descriptors provide a quantitative measure of a molecule's susceptibility to different types of chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. numberanalytics.com
Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a comprehensive view of the molecule's reactive nature. researchgate.net
Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors (Note: These are representative values for illustrative purposes, as specific computational studies on this molecule are not publicly available.)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = χ2/(2η) | Quantifies the electrophilic nature of the molecule. |
To understand selectivity, local reactivity descriptors such as Fukui functions (f(r)) and Parr functions are used. mdpi.comnih.gov These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 1,3-Phenylenebis((4-bromophenyl)methanone), the carbonyl carbons are expected to be the primary electrophilic sites, susceptible to attack by nucleophiles. The aromatic rings, influenced by the carbonyl and bromo substituents, will have specific regions that are more or less reactive towards electrophilic aromatic substitution.
Furthermore, computational chemistry allows for the detailed exploration of reaction energetics. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the thermodynamics of the reaction. acs.org This is particularly valuable for predicting the feasibility of a reaction and understanding the factors that control its selectivity, such as in the reduction of the ketone groups or in cross-coupling reactions involving the bromine atoms.
Studies of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and physical properties of molecules. nih.gov For 1,3-Phenylenebis((4-bromophenyl)methanone), several types of non-covalent interactions are expected to be significant, including halogen bonding, hydrogen bonding, and π-π stacking.
Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots provide powerful means to identify and characterize these weak interactions. wikipedia.orgamercrystalassn.orgwikipedia.org
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the bromine atom, opposite to the C-Br covalent bond. rsc.org This positive region can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl groups.
Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the carbonyl oxygen atoms can act as hydrogen bond acceptors, interacting with donor groups from solvent molecules or other co-crystallized species. Weak C-H···O interactions involving the aromatic protons can also play a role in stabilizing the crystal structure.
π-π Stacking: The multiple aromatic rings in the molecule can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions are fundamental to the packing of aromatic molecules in the solid state.
The QTAIM method analyzes the topology of the electron density to find and characterize chemical bonds and intermolecular interactions. wiley-vch.demuni.cz The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. researchgate.net The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction.
Table 2: Representative QTAIM Parameters for Characterizing Non-Covalent Interactions (Note: This table illustrates the type of data obtained from QTAIM analysis.)
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
|---|---|---|---|
| Halogen Bond (Br···O) | Small (e.g., 0.005 - 0.020) | Positive | Indicates a closed-shell interaction, typical of non-covalent bonds. |
| Hydrogen Bond (C-H···O) | Small (e.g., 0.002 - 0.015) | Positive | Characterizes a weak, electrostatic-dominant interaction. |
| π-π Stacking | Very Small (e.g., < 0.005) | Positive | Signifies very weak van der Waals-type interactions. |
NCI plots provide a visual representation of non-covalent interactions in three-dimensional space. researchgate.netchemtools.org They are based on the electron density and the reduced density gradient. These plots generate surfaces that are color-coded to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions (like π-π stacking), and red for repulsive steric clashes. chemtools.org Such a visualization would be invaluable for understanding how molecules of 1,3-Phenylenebis((4-bromophenyl)methanone) arrange themselves in a crystal lattice.
Applications in Advanced Materials Science and Polymer Chemistry
Role as Monomers in Polymer Synthesis
The primary application of 1,3-Phenylenebis((4-bromophenyl)methanone) in polymer chemistry is as a monomer, a fundamental unit that links together to form long polymer chains. The presence of two reactive sites allows it to act as a building block for various high-performance polymers.
Development of High-Performance Poly(aryl ether ketone) Derivatives
1,3-Phenylenebis((4-bromophenyl)methanone) is instrumental in the synthesis of novel poly(aryl ether ketone) derivatives. PAEKs are a class of high-performance thermoplastics known for their outstanding thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a nucleophilic aromatic substitution reaction where the bromine atoms on the monomer are displaced by a bisphenoxide.
For instance, high molecular weight poly(aryl ether ketone)s have been successfully synthesized by reacting the chloro- or fluoro-analogs of 1,3-Phenylenebis((4-bromophenyl)methanone) with bisphenoxides derived from hydroquinone (B1673460) or 4,4′-isopropylidenediphenol (bisphenol-A). plu.mx The reaction with the more nucleophilic bisphenol-A proceeds exclusively via a nucleophilic aromatic substitution (SNAr) mechanism to yield high molecular weight polymers. plu.mx Similar reactivity is expected for the bromo-derivative.
The general reaction scheme involves the polycondensation of 1,3-Phenylenebis((4-bromophenyl)methanone) with a bisphenol in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide or sulfolane, in the presence of a weak base like potassium carbonate. The base facilitates the formation of the more reactive phenoxide anion from the bisphenol.
The properties of the resulting PAEK can be tailored by the choice of the bisphenol comonomer. For example, the incorporation of bulky side groups or flexible ether linkages in the bisphenol can influence the polymer's solubility, glass transition temperature, and crystallinity.
| Monomer 1 | Monomer 2 (Bisphenol) | Resulting Polymer | Key Properties |
|---|---|---|---|
| 1,3-Phenylenebis((4-bromophenyl)methanone) | Bisphenol A | PAEK with isopropylidene linkage | Good solubility, high thermal stability |
| 1,3-Phenylenebis((4-bromophenyl)methanone) | Hydroquinone | Rigid PAEK structure | High modulus, potentially crystalline |
| 1,3-Phenylenebis((4-bromophenyl)methanone) | 4,4'-Biphenol | PAEK with biphenyl (B1667301) units | Enhanced thermal and mechanical properties |
Synthesis of Thermosetting Resins with Enhanced Thermal Stability
Beyond thermoplastics, 1,3-Phenylenebis((4-bromophenyl)methanone) can also be a precursor for thermosetting resins. The bromine atoms can be chemically modified to introduce cross-linkable functionalities. For example, they can be converted to other reactive groups, such as acetylene (B1199291) or phenylethynyl groups, which can undergo thermally induced cross-linking reactions.
Upon heating, these functionalized monomers or oligomers can react to form a highly cross-linked, three-dimensional network. This process, known as curing, results in a thermoset material with exceptional thermal stability, high glass transition temperature, and excellent resistance to solvents and chemicals. The incorporation of the rigid aromatic ketone structure from the parent monomer contributes significantly to the high-temperature performance of the final thermoset.
Engineering of Functional Materials with Tailored Properties
The versatility of 1,3-Phenylenebis((4-bromophenyl)methanone) allows for the engineering of functional materials with properties specifically designed for particular applications. The bromine atoms serve as handles for post-polymerization modification or for the introduction of functional groups into the polymer backbone.
For instance, the bromine atoms can be replaced by other functional moieties through various chemical reactions, such as Suzuki or Stille coupling. This enables the incorporation of groups that can impart specific functionalities, such as:
Photosensitivity: Introduction of photo-responsive groups for applications in photolithography or optical data storage.
Liquid Crystallinity: Attachment of mesogenic units to create liquid crystalline polymers for use in displays and sensors.
Conductivity: Incorporation of electronically active groups to develop conductive polymers for electronic applications.
This ability to tailor the chemical structure at the molecular level provides a powerful tool for designing advanced materials with precisely controlled properties.
Structure-Property Relationships Governing Material Performance
The performance of polymers derived from 1,3-Phenylenebis((4-bromophenyl)methanone) is directly governed by the relationship between their molecular structure and their macroscopic properties. The meta-phenylene linkage in the monomer introduces a kink in the polymer backbone, which generally leads to amorphous polymers with good solubility in organic solvents. This is in contrast to the more rigid and often semi-crystalline polymers derived from para-linked monomers.
The key structural features of 1,3-Phenylenebis((4-bromophenyl)methanone) and their influence on polymer properties are summarized below:
| Structural Feature | Influence on Polymer Properties |
|---|---|
| Aromatic Ketone Groups | Contribute to high thermal stability (high glass transition temperature and decomposition temperature), good mechanical strength, and resistance to oxidation. |
| Ether Linkages (in PAEKs) | Provide flexibility to the polymer chain, enhancing solubility and toughness. |
| Meta-Phenylene Linkage | Disrupts chain packing, leading to amorphous materials with improved solubility and processability. |
| Bromine Atoms | Act as reactive sites for polymerization and functionalization, and can enhance flame retardancy. |
By strategically selecting the comonomers and controlling the polymer architecture, researchers can fine-tune the balance of properties to meet the demands of specific high-performance applications, from aerospace components to advanced electronics. The study of these structure-property relationships is crucial for the rational design of new materials based on 1,3-Phenylenebis((4-bromophenyl)methanone).
Applications in Organic Synthesis and Pharmaceutical Precursor Development
Versatile Building Block for the Synthesis of Complex Organic Architectures
Organic building blocks are fundamental, functionalized molecules used for the modular, bottom-up assembly of intricate molecular structures. 1,3-Phenylenebis((4-bromophenyl)methanone), also known as 1,3-Bis(4-bromobenzoyl)benzene, serves as a prime example of such a building block. hoffmanchemicals.com Its rigid 1,3-phenylene core imparts a specific angular geometry, while the two 4-bromophenyl moieties provide reactive sites for constructing larger, multidimensional systems.
The key to its versatility lies in the two bromine atoms, which are amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By reacting 1,3-Phenylenebis((4-bromophenyl)methanone) with various coupling partners, chemists can synthesize a diverse array of complex structures. For instance, reactions like the Suzuki-Miyaura coupling with boronic acids or the Heck coupling with alkenes can be employed to attach new organic fragments at the bromine positions. nih.gov This capability allows for the systematic construction of molecules with tailored shapes and properties, which is crucial for creating materials like coordination polymers or porous organic frameworks.
While direct polymerization of 1,3-Phenylenebis((4-bromophenyl)methanone) is not widely documented, its structural motif is relevant to polymer science. For example, a related ligand, 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone), has been successfully used to create coordination polymers that act as catalysts for the ring-opening polymerization of ε-caprolactone, a process used to produce biodegradable polyesters. nih.gov This suggests that 1,3-Phenylenebis((4-bromophenyl)methanone) could be chemically modified—for instance, by converting the bromo groups into nitrogen-containing heterocycles—to create novel ligands for catalysis or advanced polymer synthesis.
Table 1: Potential Cross-Coupling Reactions for Architectural Synthesis This table outlines potential synthetic pathways using 1,3-Phenylenebis((4-bromophenyl)methanone) as a building block.
| Reaction Type | Coupling Partner | Catalyst (Typical) | Resulting Linkage | Potential Architecture |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Palladium(0) complexes | C-C (Aryl-Aryl) | Extended π-conjugated systems, macrocycles |
| Heck Coupling | Alkenes | Palladium(0) complexes | C-C (Aryl-Vinyl) | Stilbene-like structures, polymer side-chains |
| Sonogashira Coupling | Terminal Alkynes | Palladium(0)/Copper(I) | C-C (Aryl-Alkynyl) | Rigid linear linkers, carbon-rich networks |
| Buchwald-Hartwig Amination | Amines, Heterocycles | Palladium(0) complexes | C-N (Aryl-Amine) | Ligands for coordination polymers, functional materials |
Precursor in the Synthesis of Dyes and Pigments
The organic dyes and pigments industry relies on aromatic compounds, particularly substituted benzenoids, as foundational materials for producing chromophores. epa.gov Azo dyes, which constitute a significant portion of all industrial dyes, are synthesized through a two-step process involving the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. unb.canih.gov
The compound's utility as a dye precursor would likely involve the chemical modification of the bromine atoms. The carbon-bromine bond can be converted into auxochromic groups—substituents that intensify color, such as amino (-NH₂) or hydroxyl (-OH) groups—via nucleophilic aromatic substitution or cross-coupling reactions. For example, the transformation of the bromo groups into amino groups would yield a diamine derivative. This resulting compound could then be subjected to diazotization and coupled with other aromatic compounds, like naphthol derivatives, to produce complex disazo dyes. researchgate.net The 1,3-substitution pattern of the central ring would result in a bent, V-shaped dye molecule, influencing its photophysical properties and its affinity for textile fibers.
Table 2: Hypothetical Pathway to a Disazo Dye This table illustrates a potential synthetic route from 1,3-Phenylenebis((4-bromophenyl)methanone) to a complex dye molecule.
| Step | Reaction | Reagents | Intermediate/Product | Function |
| 1 | Buchwald-Hartwig Amination | Ammonia source, Pd catalyst | 1,3-Bis(4-aminobenzoyl)benzene | Introduction of auxochromic precursor groups |
| 2 | Double Diazotization | Sodium nitrite, Hydrochloric acid | Tetrazonium salt intermediate | Formation of reactive diazo groups |
| 3 | Azo Coupling | 2-Naphthol (2 equivalents) | A V-shaped disazo dye | Final chromophore synthesis |
Role in the Synthetic Routes to Compounds with Potential Biological Activities
The search for new therapeutic agents often focuses on the synthesis of complex organic molecules, particularly those containing heterocyclic rings. bohrium.com Nitrogen- and sulfur-containing heterocycles are prominent scaffolds in many FDA-approved drugs due to their ability to interact with biological targets. nih.govmdpi.com 1,3-Phenylenebis((4-bromophenyl)methanone) serves as an excellent scaffold for synthesizing molecules with potential biological activity by acting as a rigid linker to which pharmacologically active moieties can be attached.
The primary route to these complex molecules is through cross-coupling reactions. The two bromine atoms can be substituted with various heterocyclic systems known to possess biological relevance, such as triazoles, thiadiazoles, benzothiazoles, or pyrroles. nih.govmdpi.comgoogle.com This "molecular hybridization" approach combines a central scaffold with known bioactive fragments, potentially leading to new compounds with enhanced efficacy or novel mechanisms of action. mdpi.com
For example, a Suzuki-Miyaura coupling reaction between 1,3-Phenylenebis((4-bromophenyl)methanone) and a heteroaryl boronic acid could yield a molecule where two identical heterocyclic groups are held in a specific spatial orientation by the 1,3-benzoylphenylene linker. This defined geometry is crucial for how the molecule interacts with the active sites of enzymes or cellular receptors. nih.gov Research on related structures has shown that aromatic-centered molecules featuring 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs exhibit significant anticancer activity. nih.gov The synthesis of such compounds often begins with precursors that can undergo cyclization or coupling, a role for which 1,3-Phenylenebis((4-bromophenyl)methanone) is well-suited.
Table 3: Examples of Bioactive Heterocyclic Scaffolds This table lists heterocyclic systems that could be coupled to the core structure of 1,3-Phenylenebis((4-bromophenyl)methanone) to generate potentially bioactive molecules.
| Heterocyclic System | Associated Biological Activities | Potential Synthetic Method |
| 1,2,4-Triazole | Anticancer, Antifungal, Anti-inflammatory | Buchwald-Hartwig Amination, Nucleophilic Substitution |
| 1,3,4-Thiadiazole | Anticancer, Antimicrobial, Anticonvulsant | Suzuki or Stille Coupling with a pre-formed heterocycle |
| Benzothiazole | Antitumor, Antimicrobial, Antiviral | Suzuki or Stille Coupling with a pre-formed heterocycle |
| Pyrrole | Antibiotic, Anticancer, Anti-inflammatory | Paal-Knorr synthesis (after modification), Suzuki Coupling |
Research on Derivatives and Analogues of 1,3 Phenylenebis 4 Bromophenyl Methanone
Synthesis and Characterization of Substituted Phenylenebis(methanone) Analogues
The synthesis of phenylenebis(methanone) analogues is typically achieved through acylation reactions, where a derivative of isophthaloyl chloride is reacted with a chosen nucleophile. This approach allows for the introduction of various functional groups, leading to a diverse family of ligands.
One prominent class of analogues is bisphosphomides. The bisphosphomide, 1,3-{Ph2PC(O)}2C6H4, was synthesized by reacting isophthaloyl chloride with diphenylphosphine (B32561) in the presence of triethylamine. nih.gov A bromo-derivative, 2-Br-1,3-{Ph2PC(O)}2C6H3, was similarly obtained using 2-bromoisophthaloyl chloride. nih.gov These compounds can be further reacted with elemental sulfur or selenium to yield the corresponding bis(chalcogenides). nih.gov
Another significant analogue, 1,3-phenylenebis(1,2,4-triazole-1-yl)methanone, was created by the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole. nih.gov The synthesis of various other substituted methanone (B1245722) derivatives has also been reported, often involving the condensation of a primary amine with a ketone or aldehyde, or through multi-component reactions. researchgate.netckthakurcollege.net For example, a series of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives were synthesized and characterized using methods including elemental analysis, mass spectrometry, FT-IR, and NMR. researchgate.net
| Analogue Name | Starting Materials | Synthesis Method | Reference |
|---|---|---|---|
| 1,3-{Ph2PC(O)}2C6H4 | Isophthaloyl chloride, Diphenylphosphine, Triethylamine | Acylation | nih.gov |
| 2-Br-1,3-{Ph2PC(O)}2C6H3 | 2-Bromoisophthaloyl chloride, Diphenylphosphine | Acylation | nih.gov |
| 1,3-Phenylenebis(1,2,4-triazole-1-yl)methanone | Isophthaloyl dichloride, 1H-1,2,4-triazole | Acylation/Condensation | nih.gov |
| 1,3-Bis(methylsalicylate-5-yl diazo)benzene | m-Phenylenediazonium chloride, Methyl salicylate | Diazotization/Coupling | uobaghdad.edu.iq |
Coordination Chemistry and Metal Complex Formation with Related Ligands
The phenylenebis(methanone) framework and its analogues, particularly those incorporating donor atoms like phosphorus, nitrogen, or sulfur, are excellent ligands for forming complexes with a variety of metal ions. The geometry and connectivity of these ligands allow for the formation of mononuclear, binuclear, and polymeric structures. nih.govnih.govnih.gov
The bisphosphomide ligand, 1,3-{Ph2PC(O)}2C6H4, demonstrates extensive coordination capabilities. It forms binuclear complexes with ruthenium and palladium. nih.gov With copper halides (CuX, where X = Cl, Br, I), it produces binuclear complexes, and with [Cu(NCCH3)4]BF4, it forms a spirocyclic complex. nih.gov This ligand also reacts with silver and gold salts to yield various mono- and binuclear complexes. nih.govrsc.org Furthermore, its bromo-derivative can undergo oxidative addition with nickel and palladium precursors to form pincer-type complexes. nih.gov
The triazole-containing analogue, 1,3-phenylenebis(1,2,4-triazole-1-yl)methanone, has been used to synthesize a series of coordination polymers with Co(II), Cu(II), Zn(II), and Ni(II) chlorides. nih.govmdpi.com Experimental and computational studies confirmed the formation of these polymeric structures. nih.gov Similarly, an azo-dye ligand, 1,3-Bis(methylsalicylate-5-yl diazo)benzene, was used to form complexes with several first-row transition metals, including Fe(II), Cu(II), Zn(II), Ni(II), and Co(II). uobaghdad.edu.iq
| Ligand Analogue | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| 1,3-{Ph2PC(O)}2C6H4 | Ru(II), Pd(II) | Binuclear complexes | nih.gov |
| Ni(0), Pd(0) (with bromo-derivative) | Pincer complexes | nih.gov | |
| Cu(I) | Binuclear and spirocyclic complexes | nih.gov | |
| Ag(I) | Binuclear complexes | nih.govrsc.org | |
| Au(I) | Mono- and binuclear complexes | nih.govrsc.org | |
| 1,3-Phenylenebis(1,2,4-triazole-1-yl)methanone | Co(II), Cu(II), Zn(II), Ni(II) | Coordination polymers | nih.govmdpi.com |
| 1,3-Bis(methylsalicylate-5-yl diazo)benzene | Fe(II), Cu(II), Zn(II), Ni(II), Co(II) | Chelate complexes | uobaghdad.edu.iq |
Catalytic Applications of Metal-Ligand Complexes Derived from Analogues
The metal complexes derived from phenylenebis(methanone) analogues have shown significant promise in various catalytic applications. The specific activity is dictated by the nature of the metal center and the steric and electronic properties of the ligand.
A rhodium complex generated in situ with the bisphosphomide ligand 1,3-{Ph2PC(O)}2C6H4 displayed moderate to good selectivity in the hydroformylation of hex-1-ene and various styrene (B11656) derivatives. rsc.org This reaction is a fundamental industrial process for the production of aldehydes from alkenes.
In the field of polymer chemistry, the coordination polymers formed from 1,3-phenylenebis(1,2,4-triazole-1-yl)methanone and Co(II), Cu(II), and Zn(II) ions have been identified as effective initiators for the ring-opening polymerization of ε-caprolactone under solvent-free conditions. nih.govmdpi.com This polymerization produces polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications. The resulting polymers were found to have high crystallinity and thermal stability. mdpi.com
Furthermore, related metal-organic frameworks have demonstrated photocatalytic properties. For instance, metal(II) complexes constructed with the flexible ligand 1,4-bis(3-pyridylaminomethyl)benzene are photocatalytically active for the decomposition of methyl orange dye under UV light irradiation, highlighting the potential of these material types in environmental remediation. rsc.org
| Ligand Analogue | Metal | Catalytic Application | Reference |
|---|---|---|---|
| 1,3-{Ph2PC(O)}2C6H4 | Rhodium | Hydroformylation of alkenes | rsc.org |
| 1,3-Phenylenebis(1,2,4-triazole-1-yl)methanone | Co(II), Cu(II), Zn(II) | Ring-opening polymerization of ε-caprolactone | nih.govmdpi.com |
| 1,4-Bis(3-pyridylaminomethyl)benzene | Cd(II), Pb(II), Zn(II) | Photocatalytic degradation of methyl orange | rsc.org |
Structure-Reactivity and Structure-Function Relationship Studies of Derivatives
Understanding the relationship between the molecular structure of these compounds and their chemical reactivity or biological function is crucial for designing new materials and therapeutic agents. Computational and experimental studies are often employed to elucidate these connections.
For the pincer complexes derived from bisphosphomide ligands, Density Functional Theory (DFT) calculations have been performed to gain deeper insights into their structure and bonding. nih.govrsc.org These computational studies help to explain the stability and reactivity of the complexes, providing a basis for their catalytic behavior. nih.gov
Structure-activity relationship (SAR) studies are particularly important in medicinal chemistry. For a series of aminobenzophenones, a related class of methanone derivatives, a detailed SAR was established for their activity as p38 MAP kinase inhibitors. drugbank.com Molecular modeling was used to create a model for the interaction between the most potent compounds and the enzyme, identifying a key hydrogen bond between the carbonyl group of the benzophenone (B1666685) and an amino acid residue (Met-109) in the enzyme's hydrophobic pocket. drugbank.com This understanding allows for the rational design of more potent inhibitors.
Similarly, docking-based SAR analyses have been conducted on 3-phenylcoumarin (B1362560) derivatives to understand their inhibition of monoamine oxidase B (MAO-B), an important target for neurological disorders. frontiersin.org In another study, in-silico molecular docking was used to predict the interaction of novel flavanone (B1672756) derivatives with gyrase B, an antibacterial target, which was then correlated with their in vitro antimicrobial activity. mdpi.com These studies demonstrate how understanding the structure-function relationship at a molecular level can guide the development of compounds with specific biological activities.
Future Research Directions and Emerging Paradigms for 1,3 Phenylenebis 4 Bromophenyl Methanone Research
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of 1,3-Phenylenebis((4-bromophenyl)methanone) typically involves a double Friedel-Crafts acylation, where isophthaloyl chloride is reacted with an excess of bromobenzene (B47551) using a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org While effective, this method suffers from significant drawbacks, including the generation of large quantities of hazardous waste and difficulties in catalyst separation and recycling. rsc.org Future research is critically aimed at developing more sustainable and efficient synthetic routes.
Emerging paradigms in green chemistry offer promising alternatives. numberanalytics.comnih.gov One such approach is the use of solid acid catalysts, like sulfated zirconia, which can facilitate Friedel-Crafts reactions with high efficiency while being easily recoverable and reusable, thus minimizing waste. rsc.org Another innovative direction involves methanesulfonic anhydride (B1165640) (MSAA) as a metal- and halogen-free activating agent, which promotes acylation with minimal and biodegradable waste streams. organic-chemistry.org Furthermore, exploring solvent-free reaction conditions, potentially assisted by microwave irradiation or solar energy, could drastically reduce energy consumption and eliminate the need for hazardous organic solvents. numberanalytics.comnih.gov
Alternative synthetic strategies beyond Friedel-Crafts acylation are also on the horizon. Palladium-catalyzed carbonylative cross-coupling reactions, such as a carbonylative Suzuki-Miyaura reaction using arylboronic acids and a carbon monoxide source, present a novel pathway to construct the diaryl ketone framework. researchgate.net These methods offer different substrate scopes and functional group tolerances, potentially providing milder and more selective routes to the target compound and its derivatives.
Table 1: Comparison of Synthetic Methodologies for Diaryl Ketones
| Methodology | Traditional Approach | Emerging Sustainable Paradigm |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic solid acids (e.g., zeolites, sulfated zirconia); Metal-free promoters (e.g., MSAA) rsc.orgorganic-chemistry.org |
| Solvent | Halogenated hydrocarbons (e.g., dichloroethane) or nitrobenzene (B124822) rsc.org | Solvent-free conditions, ionic liquids, or green solvents (e.g., water) numberanalytics.combeilstein-journals.org |
| Energy Input | Conventional heating | Microwave irradiation, solar energy, visible-light photocatalysis numberanalytics.comnih.gov |
| Waste | Large volumes of acidic, metallic, and halogenated waste | Reduced and often recyclable or biodegradable waste streams organic-chemistry.org |
| Atom Economy | Moderate | Potentially higher, especially with C-H activation strategies chemistryviews.org |
Application of Advanced In-Situ Spectroscopic Techniques
To optimize both existing and novel synthetic methodologies, a deeper understanding of reaction kinetics, mechanisms, and intermediate species is essential. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. nih.govspectroscopyonline.com
Future research should focus on applying these process analytical technologies (PAT) to the synthesis of 1,3-Phenylenebis((4-bromophenyl)methanone). For instance, in-situ FTIR or Raman spectroscopy can track the reaction progress by monitoring the disappearance of the acyl chloride's carbonyl stretching frequency and the appearance of the diaryl ketone's corresponding band. nih.gov This real-time data allows for precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reacting. It can also help identify and characterize transient intermediates, such as the acylium ion complex formed during Friedel-Crafts acylation, providing crucial mechanistic insights. researchgate.net Such detailed understanding is key to optimizing reaction conditions for yield, purity, and efficiency. x-mol.com
High-Throughput Screening for Diverse Material Applications
The structure of 1,3-Phenylenebis((4-bromophenyl)methanone) makes it an ideal precursor, or monomer, for the synthesis of advanced polymers, particularly poly(aryl ether ketone)s (PAEKs). researchgate.netatu.ie The bromine atoms serve as reactive handles for subsequent polymerization reactions. A forward-looking research paradigm involves leveraging high-throughput screening (HTS) to accelerate the discovery of new materials derived from this compound.
An HTS workflow could involve the parallel synthesis of a library of derivatives where the bromine atoms are substituted with various organic moieties via cross-coupling reactions. This library of novel monomers could then be subjected to high-throughput polymerization trials. The resulting polymers would be rapidly screened for key material properties, such as thermal stability (glass transition and decomposition temperatures), mechanical strength, solubility, and optical or electronic characteristics. nih.gov This approach dramatically increases the pace of discovery compared to traditional one-at-a-time synthesis and characterization, enabling the rapid identification of new high-performance polymers for demanding applications in aerospace, electronics, and medical devices. acs.orgnih.gov
Integration of Machine Learning and AI in Predictive Chemical Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and materials science. dntb.gov.ua Instead of relying solely on experimental HTS, future research will increasingly use computational models to predict the properties of molecules and materials before they are ever synthesized. research.googlearxiv.org
For 1,3-Phenylenebis((4-bromophenyl)methanone), ML models can be trained on existing data from the QM9 benchmark or other chemical databases to predict the properties of its derivatives and the polymers they form. research.google By representing the molecular structure as a graph, models like Message Passing Neural Networks (MPNNs) can learn structure-property relationships. research.google This would enable the in-silico prediction of crucial parameters for resulting polymers, including their electronic properties, thermal stability, and mechanical resilience. researchgate.net This predictive capability allows researchers to screen vast virtual libraries of potential monomers and polymers, prioritizing the most promising candidates for synthesis and significantly reducing the time and cost associated with laboratory-based discovery. arxiv.org
Table 2: Role of AI/ML in Modeling 1,3-Phenylenebis((4-bromophenyl)methanone) Derivatives
| Research Area | Application of AI/ML | Predicted Properties |
|---|---|---|
| Monomer Design | Virtual library generation and property prediction | Reactivity, solubility, electronic structure |
| Polymer Informatics | Predicting properties of hypothetical polymers | Glass transition temperature, thermal stability, mechanical modulus, dielectric constant researchgate.net |
| Reaction Optimization | Predicting optimal conditions for synthesis | Reaction yield, selectivity, catalyst performance |
Exploration of New Catalytic Transformations
The two aryl-bromide functionalities in 1,3-Phenylenebis((4-bromophenyl)methanone) are versatile handles for a wide array of catalytic cross-coupling reactions, offering a direct path to novel, complex molecular architectures and polymers. Future research will undoubtedly focus on exploiting this reactivity.
Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines or alcohols) reactions are prime candidates for investigation. researchgate.netresearchgate.net These transformations would allow for the synthesis of a diverse range of derivatives:
Suzuki coupling could be used to extend the aromatic system, creating polyphenylene-type structures with potential applications as organic semiconductors or liquid crystals. researchgate.net
Buchwald-Hartwig amination could introduce nitrogen-containing functionalities, leading to new poly(arylene ether amine) ketones with modified solubility, thermal properties, and chemical resistance.
Sonogashira coupling (with terminal alkynes) could be employed to create rigid, conjugated polymers with interesting photophysical properties.
Furthermore, copper-catalyzed coupling reactions provide an alternative, often more economical, pathway for C-C and C-heteroatom bond formation. sustech.edu.cn Exploring these transformations will significantly broaden the chemical space accessible from this precursor molecule.
Sustainable and Environmentally Benign Chemical Processes
Adherence to the principles of green chemistry is a defining paradigm for modern chemical research. beilstein-journals.org Future work on 1,3-Phenylenebis((4-bromophenyl)methanone) will be increasingly guided by the need for sustainability throughout its lifecycle, from synthesis to application and degradation.
This involves a holistic approach that builds upon the concepts of novel synthetic methodologies (Section 9.1). Key research directions include:
Maximizing Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. chemistryviews.org
Use of Renewable Feedstocks: While the core structure is derived from petroleum feedstocks, research into bio-based sources for aromatic compounds is a long-term goal.
Designing for Degradation: For certain applications, designing polymers derived from the title compound that can controllably degrade into benign products after their service life is a critical environmental objective.
Energy Efficiency: Employing catalytic processes that operate at lower temperatures and pressures, such as visible-light-induced reactions, can significantly reduce the carbon footprint of chemical manufacturing. chemistryviews.orgmcgill.ca
By focusing on these sustainable practices, the chemical community can ensure that the development and application of 1,3-Phenylenebis((4-bromophenyl)methanone) and its derivatives proceed in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
